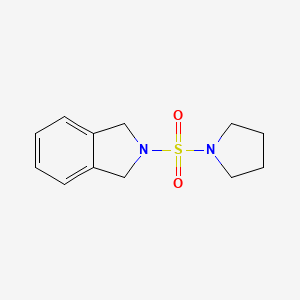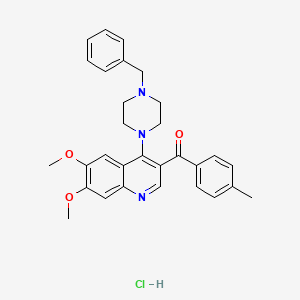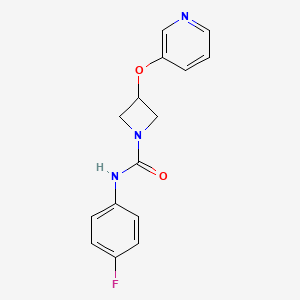![molecular formula C18H22N2O3 B6430108 1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097929-22-9](/img/structure/B6430108.png)
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (hereafter referred to as 4-propylbenzoylazetidin-3-ylmethylpyrrolidine-2,5-dione or PBA) is a heterocyclic compound that has become increasingly popular in recent years due to its potential therapeutic applications. It is a member of the azetidine family of compounds and is structurally similar to other azetidines, such as pyrrolidine-2,5-dione, pyrrolidine-2-carboxylic acid, and 1-azetidinecarboxylic acid. PBA is a white solid with a molecular weight of 320.4 g/mol and a melting point of 115-118 °C.
Aplicaciones Científicas De Investigación
PBA has been studied extensively in recent years due to its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-oxidant properties, and has been studied as a potential treatment for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, PBA has been investigated as a potential drug for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Huntington’s disease.
Mecanismo De Acción
The exact mechanism of action of PBA is still not fully understood. However, it is believed to act through a variety of mechanisms, including inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, PBA has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage. It has also been shown to bind to and activate the transcription factor NF-κB, which is involved in the regulation of inflammation and other biological processes.
Biochemical and Physiological Effects
PBA has been shown to have a variety of biochemical and physiological effects. In animal models, PBA has been shown to reduce inflammation and pain, as well as reduce oxidative stress. In addition, PBA has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as reduce the levels of pro-inflammatory enzymes, such as COX-2 and iNOS. Furthermore, PBA has been shown to reduce the levels of pro-apoptotic molecules, such as caspase-3 and Bax, and to increase the levels of anti-apoptotic molecules, such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, the compound is relatively non-toxic and has been shown to have a variety of therapeutic effects in animal models. However, there are some limitations to its use in laboratory experiments. For example, PBA is a relatively small molecule, which makes it difficult to study its interactions with other molecules. In addition, its mechanism of action is still not fully understood, which makes it difficult to study its effects in detail.
Direcciones Futuras
The potential therapeutic applications of PBA are still being explored, and there are many future directions for research. For example, further studies are needed to better understand the mechanism of action of PBA and to identify its potential therapeutic targets. In addition, further studies are needed to investigate the efficacy of PBA in different animal models and to identify potential side effects. Furthermore, further studies are needed to investigate the potential synergistic effects of combining PBA with other compounds, such as other azetidines or other therapeutic agents. Finally, further studies are needed to investigate the potential of PBA as a drug delivery vehicle, as well as to investigate its potential as a prodrug or a drug conjugate.
Métodos De Síntesis
PBA can be synthesized by reacting 4-propylbenzoic acid with 2,5-pyrrolidinedione in the presence of a base, such as sodium hydroxide. The reaction proceeds through a Claisen condensation process, in which the carboxylic acid group of the 4-propylbenzoic acid is replaced by the pyrrolidine ring, forming a new azetidine ring. The product of the reaction is a white solid that can be purified by recrystallization.
Propiedades
IUPAC Name |
1-[[1-(4-propylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-13-4-6-15(7-5-13)18(23)19-10-14(11-19)12-20-16(21)8-9-17(20)22/h4-7,14H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNINIBXCYQAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)

![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)
![4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430107.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430115.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)

